molecular formula C28H32O2 B14456254 Ethyl 10-(pyren-1-YL)decanoate CAS No. 73116-44-6

Ethyl 10-(pyren-1-YL)decanoate

Cat. No.: B14456254
CAS No.: 73116-44-6
M. Wt: 400.6 g/mol
InChI Key: NQHKHIRRAANLSX-UHFFFAOYSA-N
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Description

Ethyl 10-(pyren-1-YL)decanoate is a synthetic ester compound featuring a pyrene moiety attached to the terminal carbon of a decanoate chain via an ethyl ester linkage. Pyrene, a polycyclic aromatic hydrocarbon (PAH), confers unique photophysical properties to the molecule, such as fluorescence, making it valuable in materials science and chiro-optical studies .

The compound’s synthesis likely involves coupling pyrene derivatives to a decanoic acid backbone using reagents like dicyclohexylcarbodiimide (DCC) and triethylamine (TEA) in dichloromethane (DCM), a method employed for similar pyrene-functionalized esters . Its physicochemical properties—such as hydrophobicity (logP >5) and low water solubility—are anticipated to align with other pyrene-modified esters, though the aromatic system may enhance π-π stacking interactions and fluorescence emission .

Properties

CAS No.

73116-44-6

Molecular Formula

C28H32O2

Molecular Weight

400.6 g/mol

IUPAC Name

ethyl 10-pyren-1-yldecanoate

InChI

InChI=1S/C28H32O2/c1-2-30-26(29)14-9-7-5-3-4-6-8-11-21-15-16-24-18-17-22-12-10-13-23-19-20-25(21)28(24)27(22)23/h10,12-13,15-20H,2-9,11,14H2,1H3

InChI Key

NQHKHIRRAANLSX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 10-(pyren-1-YL)decanoate typically involves the esterification of 10-(pyren-1-yl)decanoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and conducted under reflux conditions to ensure complete conversion . The general reaction scheme is as follows:

    Esterification Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 10-(pyren-1-YL)decanoate can undergo various chemical reactions, including:

    Oxidation: The pyrene moiety can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the pyrene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)

Major Products Formed

    Oxidation: Pyrene-1,6-dione, pyrene-1,8-dione

    Reduction: 10-(pyren-1-yl)decanol

    Substitution: Halogenated pyrenes, nitropyrenes

Scientific Research Applications

Ethyl 10-(pyren-1-YL)decanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 10-(pyren-1-YL)decanoate involves its interaction with molecular targets through non-covalent interactions, such as π-π stacking and hydrophobic interactions. The pyrene moiety’s extended rigid structure and electronic properties facilitate these interactions, making it a valuable component in supramolecular assemblies and molecular recognition processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of Ethyl 10-(Pyren-1-YL)decanoate and Analogous Compounds

Compound Molecular Formula Key Functional Groups Key Applications LogP (Predicted)
This compound C₂₆H₃₀O₂ Pyrene, ester Fluorescence probes, chiral studies ~7.5
Ethyl Decanoate C₁₂H₂₄O₂ Ester Flavoring agent (coconut aroma) 4.79–5.00
PyC-Chiral C₃₂H₃₄N₂O₄ Pyrene, amide, chiral center Chiro-optical research ~8.0
Ethyl 10-Chloro-10-oxodecanoate C₁₂H₂₁ClO₃ Chloro, ketone, ester Synthetic intermediate ~3.5
Ethyl 10-Undecenoate C₁₃H₂₄O₂ Unsaturated ester (C=C bond) Fragrances, personal care ~5.2

Key Observations :

  • Pyrene Integration: this compound and PyC-Chiral share pyrene-based fluorescence but differ in functional groups (ester vs. amide). PyC-Chiral’s chiral center enables stereochemical studies, whereas the ethyl ester in this compound simplifies synthetic routes .
  • Volatility and Solubility: Ethyl decanoate is volatile and contributes to wine aromas (e.g., "fruity," "floral") , while the pyrene derivative’s large aromatic system reduces volatility and increases hydrophobicity .
  • Reactivity: Ethyl 10-chloro-10-oxodecanoate’s chloro and ketone groups enhance reactivity for nucleophilic substitutions, contrasting with the inert pyrene moiety .

Key Observations :

  • Ethyl decanoate’s synthesis is straightforward due to commercial availability of precursors, while pyrene derivatives require multi-step coupling .
  • DCC/TEA-mediated coupling achieves moderate yields (~60–70%) for pyrene esters, highlighting challenges in steric hindrance .

Table 3: Application-Specific Performance

Compound Field of Use Performance Characteristics
This compound Materials Science Fluorescence emission for sensor development
Ethyl Decanoate Food & Beverage Aroma contribution in wines (threshold: 0.01% v/v)
PyC-Chiral Analytical Chemistry Enantiomeric differentiation via CD spectroscopy
Ethyl 10-Undecenoate Perfumery Long-lasting fragrance due to low volatility

Key Observations :

  • Aroma vs. Fluorescence: Ethyl decanoate’s volatility and low odor threshold (0.01%) make it critical in wines , while the pyrene derivative’s fluorescence is exploited in non-volatile applications .
  • Matrix Interactions: Ethyl decanoate’s release in beverages is modulated by ethanol content (reduced release at high ethanol due to solubility) , whereas pyrene esters interact strongly with hydrophobic matrices .

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